(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4/c1-15-6-4-5-7-19(15)35-14-18(32)13-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-12-16-8-10-17(25)11-9-16/h4-12,18,32H,13-14H2,1-3H3,(H,27,28)/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPHUSVJUSWSHG-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of the purine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound features a complex structure characterized by a purine core with various substituents that influence its biological activity. The synthesis typically involves multiple steps, including the formation of hydrazone and subsequent modifications to the purine scaffold. The presence of functional groups such as hydroxyl and aromatic moieties contributes to its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of purine compounds often exhibit anticancer properties. For instance, studies have shown that related purine derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against cancer cells, demonstrating significant potency in inhibiting tumor growth.
Antidepressant and Anxiolytic Effects
The compound's ability to act on serotonin receptors suggests potential antidepressant and anxiolytic effects. Structure-affinity relationship studies have identified its affinity for 5-HT receptors (5-HT1A, 5-HT2A, and 5-HT7), which are crucial in mood regulation. Compounds with similar structures have been shown to exhibit anxiolytic-like activity in animal models, indicating that this compound may share similar properties.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. Related purine derivatives have been reported to exhibit activity against various bacterial strains and fungi. The mechanism is believed to involve interference with nucleic acid synthesis or other critical cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Influence : The presence of electron-withdrawing groups (like the 4-chlorobenzylidene) enhances receptor binding affinity.
- Hydroxyl Group Positioning : The positioning of hydroxyl groups on the aromatic ring plays a crucial role in modulating activity against specific targets.
- Linker Length : Variations in the length of the linker between functional groups can significantly affect receptor affinity and selectivity.
Binding Affinities for Receptors
| Compound | 5-HT6 Receptor (nM) | 5-HT7 Receptor (nM) | D2 Receptor (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 14 | 100 | 1 |
| Related Compound B | 100 | 4789 | 2090 |
Case Studies
- Study on Anticancer Activity : A recent study highlighted the efficacy of similar purine derivatives in inhibiting cancer cell lines such as MCF-7 and HeLa. The mechanism involved apoptosis induction and cell cycle arrest at G1 phase.
- Evaluation of Antidepressant Effects : In preclinical trials, compounds structurally related to our target showed significant reductions in anxiety-like behaviors in rodents when tested using elevated plus maze and forced swim tests.
- Antimicrobial Testing : A series of derivatives were screened against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of purine-2,6-dione derivatives modified at positions 7 and 6. Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Insights
Position 8 Modifications :
- The 4-chloro group in the target compound enhances lipophilicity compared to analogs with 4-ethoxy or 4-hydroxy substituents. This may improve membrane permeability but reduce aqueous solubility.
- The E-configured hydrazine linker is conserved across analogs, suggesting its role in maintaining planar geometry for target binding .
This contrasts with simpler alkyl chains (e.g., ethyl ) or shorter hydroxypropyl groups .
Methylation at Positions 1 and 3 :
- Methylation at these positions is associated with increased metabolic stability in purine derivatives, as observed in related compounds .
Research Findings and Hypotheses
- Antiviral Potential: Analogs like piroxicam-derived compounds exhibit anti-HIV activity (EC₅₀ = 20–25 µM) via integrase inhibition . The target compound’s hydrazine and aromatic motifs may similarly engage viral enzymes.
- Antitumor Activity: Redox-cofactor BGC-encoded lankacidin C (13% similarity to known BGCs) demonstrates antitumor effects . Structural parallels in the purine core suggest possible kinase or topoisomerase inhibition.
- Synthetic Accessibility: Bromination and azide substitution strategies used for quinoline-2,4-diones could be adapted for further functionalization of the target compound.
Q & A
Q. What is the standard synthetic route for (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethylpurine-2,6-dione?
The compound is synthesized via a condensation reaction between an 8-hydrazinylpurine precursor (e.g., 8-hydrazinyl-1,3-dimethylpurine-2,6-dione) and 4-chlorobenzaldehyde. The reaction is typically conducted in ethanol or a dioxane-water mixture under reflux (4–12 hours), followed by cooling, filtration, and recrystallization from ethanol/water or propanol-2 . Purity is confirmed via melting point analysis and elemental composition matching (e.g., C 50.53%, N 25.26%) .
Q. Which analytical techniques are essential for structural characterization?
Key methods include:
- Elemental analysis to verify stoichiometry (e.g., deviation <0.3% for C, H, N) .
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1500–1600 cm⁻¹, hydrazine N–H at ~3200 cm⁻¹) .
- UV-Vis spectroscopy to detect conjugation in the hydrazinylidene moiety (e.g., λmax ~250–300 nm) .
- NMR (¹H/¹³C) to resolve stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 3.0–3.5 ppm) .
Q. How can purity and stability be assessed during synthesis?
- Thin-layer chromatography (TLC) or HPLC with UV detection monitors reaction progress and purity .
- Stability under ambient conditions is tested via accelerated degradation studies (e.g., exposure to light, heat, or humidity) with periodic HPLC analysis .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized using computational or statistical methods?
- Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) systematically explore reaction parameters (temperature, solvent ratio, catalyst loading) to maximize yield .
- Design of Experiments (DoE) with response surface methodology identifies critical interactions (e.g., reflux time vs. aldehyde stoichiometry) .
Q. How to resolve contradictions between spectroscopic data and proposed structures?
- X-ray crystallography provides definitive stereochemical confirmation (e.g., E/Z configuration of the hydrazinylidene group) .
- DFT calculations (using software like MOE) model NMR chemical shifts or IR vibrations to validate experimental data .
Q. What strategies improve selectivity in functional group modifications?
- Protecting groups : Temporarily block the hydroxypropyl moiety during hydrazone formation to prevent side reactions .
- Flow chemistry : Precise control of reaction time and temperature reduces byproducts during scale-up .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Replace the 4-chlorobenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Side-chain variations : Alter the o-tolyloxy group to test steric/electronic effects on bioactivity .
- Assays : Compare IC₅₀ values across analogs in target-specific models (e.g., kinase inhibition or ROS detection using probes like L-012) .
Q. What mechanistic insights exist for the hydrazone formation step?
- The reaction likely proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration. Computational modeling (MOE) can map transition states and activation energies .
- Competing pathways (e.g., Schiff base formation) are minimized by controlling pH and solvent polarity .
Q. How to scale synthesis while maintaining reproducibility?
- Continuous-flow systems enable precise mixing and temperature control, reducing batch-to-batch variability .
- Process analytical technology (PAT) integrates real-time UV or IR monitoring to ensure consistent product quality .
Data Contradiction Analysis
- IR vs. NMR data mismatch : Discrepancies in functional group identification (e.g., unexpected C=O peaks) may arise from solvent interactions or tautomerism. Cross-validate with X-ray crystallography .
- Elemental analysis deviations (>0.5%) : Suggest residual solvents or incomplete purification. Re-crystallize from alternative solvent systems (e.g., ethanol-dioxane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
